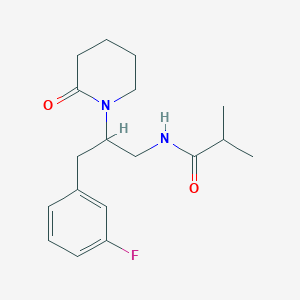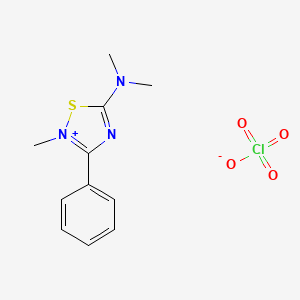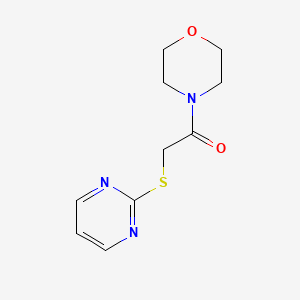![molecular formula C16H15ClN4O B2402668 4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine CAS No. 1527474-20-9](/img/structure/B2402668.png)
4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[5-(3-chlorophenyl)-7~{H}-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine” has a CAS Number of 1527474-20-9 . It is a powder with a molecular weight of 314.77 . The IUPAC name for this compound is 4-(5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been described in the literature . The study involved the design, synthesis, and evaluation of pyrrolo[2,3-d]pyrimidine-linked hybrids for their in vitro anti-diabetic potential .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15ClN4O/c17-12-3-1-2-11(8-12)13-9-18-15-14(13)16(20-10-19-15)21-4-6-22-7-5-21/h1-3,8-10H,4-7H2,(H,18,19,20) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved sources, the compound is part of the class of organic compounds known as phenylpyrazoles .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 314.77 . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Lei, Wang, Xiong, and Lan (2017) described the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting a rapid and green synthetic method. This method involved condensation, chlorination, and nucleophilic substitution, yielding a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
- Crystal Structure Analysis : Kang, Kim, Kwon, and Kim (2015) analyzed the crystal structure of a morpholine fungicide, which provides insights into the molecular arrangement and interactions of similar compounds (Kang, Kim, Kwon, & Kim, 2015).
Biological Activity
- Enzyme Inhibition : Research by Braga et al. (2017) synthesized analogues of a known cruzain inhibitor, which included a morpholine component. These compounds showed promising activity against cruzain and rhodesain enzymes, which are relevant in treating diseases like Chagas (Braga et al., 2017).
- Antibacterial and Antifungal Properties : Patel, Desai, Desai, and Chikhalia (2003) reported the synthesis of morpholine derivatives and their screening for antibacterial, antifungal, and antitubercular activities (Patel, Desai, Desai, & Chikhalia, 2003).
Applications in Medical Research
- Parkinson's Disease Research : A study by Wang, Gao, Xu, and Zheng (2017) involved the synthesis of a compound for PET imaging in Parkinson's disease, using a morpholine derivative as part of the molecular structure (Wang, Gao, Xu, & Zheng, 2017).
- Tuberculosis Treatment Research : Poce et al. (2013) conducted a medicinal chemistry effort on pyrrole compounds, replacing a thiomorpholine moiety with a morpholine one, to produce compounds with improved physical chemical properties for treating tuberculosis (Poce et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The compound has been studied for its potential as an α-amylase inhibitor in the treatment of diabetes . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids displayed binding affinity . This suggests that these compounds may be employed in the development of future antidiabetic drugs .
Propriétés
IUPAC Name |
4-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c17-12-3-1-2-11(8-12)13-9-18-15-14(13)16(20-10-19-15)21-4-6-22-7-5-21/h1-3,8-10H,4-7H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFLVQULIQDDSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate](/img/structure/B2402589.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2402590.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2402593.png)
![N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402594.png)
![2-[(2-Allylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2402596.png)
![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)

![[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2402601.png)

![6-Tert-butyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2402605.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2402608.png)